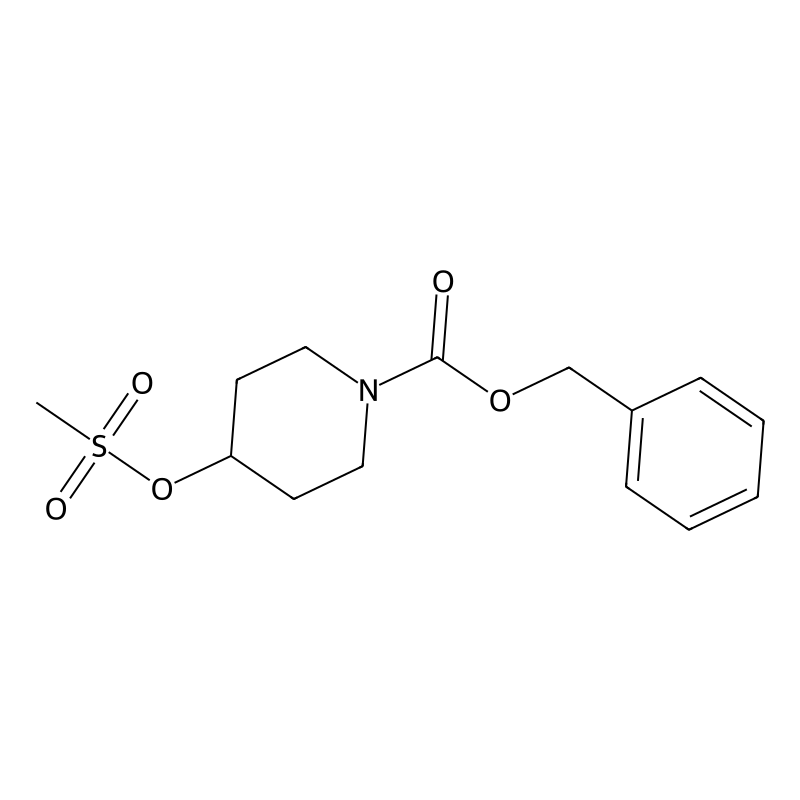

Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 313.37 g/mol. It is characterized by its solid state at room temperature, and it is important to store it in a dark, dry environment to maintain stability. The compound is also known by its CAS number 199103-19-0 and has an InChI Key of AMBWIRHJLQDRCN-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure .

The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a carboxylate group that contributes to its chemical reactivity. The presence of the methylsulfonyl group enhances its solubility and potential biological activity.

- Hydrolysis: The ester bond can be hydrolyzed to yield benzyl piperidine-1-carboxylic acid and methanesulfonic acid in the presence of water and an acid or base catalyst.

- Nucleophilic Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles can attack the sulfur atom, leading to the formation of new compounds.

- Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

These reactions are significant for modifying the compound's structure for further applications in medicinal chemistry .

Research indicates that Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate exhibits notable biological activities, particularly in antimicrobial applications. Studies have demonstrated its moderate to significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound have shown promising results in inhibiting bacterial growth, suggesting potential use as an antimicrobial agent .

Additionally, investigations into its pharmacological properties may reveal further therapeutic potentials, including analgesic or anti-inflammatory activities, although more research is necessary to establish these effects conclusively.

The synthesis of Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate typically involves multi-step organic synthesis techniques. Common methods include:

- Formation of the Piperidine Ring: Starting from appropriate precursors such as 4-piperidone or related compounds, the piperidine ring can be constructed through cyclization reactions.

- Esterification: The piperidine derivative is then reacted with benzyl alcohol in the presence of a suitable acid catalyst to form the ester linkage.

- Sulfonation: Finally, methylsulfonyl chloride can be introduced to the hydroxyl group via nucleophilic substitution to yield the final product.

These steps

The development of benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate emerged from systematic investigations into piperidine-based synthetic intermediates during the late twentieth and early twenty-first centuries. The compound was first documented in chemical databases with the Chemical Abstracts Service registry number 199103-19-0, marking its formal recognition within the chemical literature. The creation date in PubChem records indicates initial structural characterization on August 19, 2012, with subsequent modifications documented as recently as May 24, 2025, reflecting ongoing research interest and refinement of its chemical properties.

Historical development of this compound stems from broader research efforts focused on piperidine derivatives as versatile synthetic scaffolds. The incorporation of benzyloxycarbonyl protecting groups alongside methanesulfonyl leaving groups represents a strategic advancement in synthetic methodology, allowing for orthogonal protection and activation strategies in complex molecule synthesis. Research in the early 2000s demonstrated the utility of similar piperidine frameworks in constructing alkaloid natural products, establishing the foundational importance of such compounds in synthetic organic chemistry.

The compound's development reflects the evolution of protecting group strategies in synthetic chemistry, particularly the widespread adoption of carboxybenzyl groups for amine protection and methanesulfonyl groups as effective leaving groups. This combination provides synthetic chemists with precise control over reaction sequences, enabling the construction of complex molecular architectures through sequential transformations.

Significance in Synthetic Organic Chemistry

Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate occupies a prominent position in synthetic organic chemistry due to its unique combination of functional groups that enable diverse chemical transformations. The compound serves as a key intermediate in the synthesis of complex nitrogen-containing heterocycles, particularly in pharmaceutical applications where piperidine scaffolds are prevalent. Its significance extends beyond simple synthetic utility, representing a paradigmatic example of how strategic functional group placement can enhance molecular reactivity and selectivity.

The methanesulfonyl group present in this compound functions as an excellent leaving group, facilitating nucleophilic substitution reactions that enable the introduction of various functional groups at the 4-position of the piperidine ring. This reactivity pattern has been extensively exploited in synthetic routes toward bioactive compounds, where precise substitution patterns are crucial for biological activity. Research has demonstrated that compounds containing this structural motif can undergo efficient transformations to yield diverse piperidine derivatives with tailored properties.

Contemporary synthetic applications of this compound encompass its use in diversity-oriented synthesis approaches, where systematic variation of substituents enables the generation of compound libraries for biological screening. The benzyloxycarbonyl protecting group provides stability during harsh reaction conditions while remaining removable under mild hydrogenolysis conditions, making it ideal for complex synthetic sequences. Furthermore, the compound's compatibility with various catalytic systems, including palladium-mediated transformations, enhances its utility in modern synthetic methodology.

Nomenclature and Classification

The systematic nomenclature of benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate follows International Union of Pure and Applied Chemistry conventions, with the official designation being benzyl 4-methylsulfonyloxypiperidine-1-carboxylate. Alternative nomenclature systems provide various designations including 1-((benzyloxy)carbonyl)piperidin-4-yl methanesulfonate and 1-piperidinecarboxylic acid, 4-[(methylsulfonyl)oxy]-, phenylmethyl ester, reflecting different approaches to describing the compound's structural features.

Table 1: Nomenclature and Identification Data

| Parameter | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | benzyl 4-methylsulfonyloxypiperidine-1-carboxylate |

| Chemical Abstracts Service Number | 199103-19-0 |

| Molecular Formula | C₁₄H₁₉NO₅S |

| Molecular Weight | 313.37 g/mol |

| PubChem Compound Identifier | 58303455 |

| InChI Key | AMBWIRHJLQDRCN-UHFFFAOYSA-N |

The compound's classification encompasses multiple functional group categories, positioning it as a complex ester derivative with both carbamate and sulfonate ester functionalities. From a structural perspective, it belongs to the broader class of N-protected piperidine derivatives, specifically those bearing benzyloxycarbonyl protection. The presence of the methanesulfonyl group classifies it additionally as a sulfonate ester, a functional group class known for excellent leaving group properties in nucleophilic substitution reactions.

Chemical database classifications further categorize this compound under heterocyclic organic compounds, specifically six-membered nitrogen-containing rings with substituents. The Simplified Molecular Input Line Entry System representation (CS(=O)(=O)OC1CCN(CC1)C(=O)OCC2=CC=CC=C2) provides a standardized method for computational chemical analysis and database searching. These systematic classification approaches facilitate literature searching and enable computational prediction of chemical properties and reactivity patterns.

Relationship to Piperidine-Based Scaffolds

Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate exemplifies the broader category of piperidine-based scaffolds that have become central to modern synthetic and medicinal chemistry. The piperidine ring system serves as a fundamental structural motif found in numerous natural products and pharmaceutical compounds, making derivatives like this compound particularly valuable for synthetic applications. The strategic placement of functional groups around the piperidine core enables systematic exploration of chemical space through scaffold-based synthesis approaches.

Research into piperidine scaffolds has revealed their remarkable versatility in supporting diverse substitution patterns while maintaining structural integrity. The compound under discussion represents an advanced example of scaffold functionalization, where multiple reactive sites enable complex synthetic transformations. Studies on related piperidine derivatives have demonstrated their utility in constructing alkaloid natural products, including indolizidine and quinolizidine families, highlighting the broader significance of such structural frameworks.

Table 2: Comparative Analysis of Related Piperidine Scaffolds

| Compound Type | Functional Groups | Synthetic Applications | Reference Compounds |

|---|---|---|---|

| Simple Piperidine | Basic nitrogen | Direct functionalization | 4-Benzylpiperidine |

| N-Protected Piperidine | Carbamate protection | Sequential synthesis | 1-Cbz-4-Piperidone |

| Activated Piperidine | Leaving groups | Nucleophilic substitution | Present compound |

| Disubstituted Piperidine | Multiple functionalities | Complex synthesis | 2,6-Diallylpiperidine derivatives |

The relationship between this compound and other piperidine-based scaffolds extends to synthetic methodology development, where systematic studies have explored optimal protecting group strategies and activation methods. Research has demonstrated that the combination of benzyloxycarbonyl protection with methanesulfonyl activation provides superior reactivity profiles compared to alternative functional group combinations. This optimization has led to widespread adoption of similar structural motifs in synthetic route design.

Chemical Identity and Properties

Molecular Formula and Weight

Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate possesses the molecular formula C14H19NO5S with a molecular weight of 313.37 grams per mole [1] [2] [3]. The compound is registered under the Chemical Abstracts Service number 199103-19-0, which serves as its unique chemical identifier [1] [2] [4]. The molecular composition includes fourteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, five oxygen atoms, and one sulfur atom, reflecting its complex heterocyclic structure with multiple functional groups [1] [3].

Table 1: Chemical Identity and Properties of Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

| Property | Value |

|---|---|

| Molecular Formula | C14H19NO5S |

| Molecular Weight (g/mol) | 313.37 |

| CAS Number | 199103-19-0 |

| IUPAC Name | benzyl 4-methylsulfonyloxypiperidine-1-carboxylate |

| InChI | InChI=1S/C14H19NO5S/c1-21(17,18)20-13-7-9-15(10-8-13)14(16)19-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |

| InChI Key | AMBWIRHJLQDRCN-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)OC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |

| Physical State | Solid (crystalline white) |

| Purity (typical) | 97-98% |

The compound exhibits a molecular weight that places it within the range typical for pharmaceutical intermediates and synthetic building blocks [2] [3]. The presence of sulfur and multiple oxygen atoms contributes significantly to the overall molecular mass and influences the compound's physical and chemical properties [5].

Structural Representation

The structural representation of benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate reveals a complex architecture comprising three distinct molecular components: a piperidine ring system, a benzyl carboxylate group, and a methylsulfonyl substituent [1] [2]. The International Chemical Identifier string (InChI=1S/C14H19NO5S/c1-21(17,18)20-13-7-9-15(10-8-13)14(16)19-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3) provides a precise algorithmic description of the molecular connectivity [1] [2].

The Simplified Molecular Input Line Entry System representation (CS(=O)(=O)OC1CCN(CC1)C(=O)OCC2=CC=CC=C2) illustrates the linear connectivity pattern, highlighting the central piperidine ring with its nitrogen atom bearing the carboxylate functionality and the fourth position substituted with the methylsulfonyloxy group [1] [2]. The benzyl group is connected through an ester linkage to the piperidine nitrogen [1].

The compound features a six-membered saturated heterocyclic ring containing one nitrogen atom, which serves as the central scaffold . The piperidine ring adopts chair conformations in solution, with the methylsulfonyloxy substituent and the carboxylate group influencing the preferred conformational states . The benzyl carboxylate moiety extends from the nitrogen atom, creating additional conformational flexibility around the carbamate bond .

IUPAC Nomenclature and Alternative Names

The primary International Union of Pure and Applied Chemistry name for this compound is benzyl 4-methylsulfonyloxypiperidine-1-carboxylate [1] [2]. Alternative IUPAC nomenclature includes benzyl 4-[(methylsulfonyl)oxy]piperidine-1-carboxylate, which uses bracket notation to clarify the methylsulfonyl substitution pattern [1] [2] [4].

Table 2: Alternative Names and Nomenclature

| Name Type | Name |

|---|---|

| IUPAC Name (Primary) | benzyl 4-methylsulfonyloxypiperidine-1-carboxylate |

| IUPAC Name (Alternative) | benzyl 4-[(methylsulfonyl)oxy]piperidine-1-carboxylate |

| Common Name 1 | 1-((BENZYLOXY)CARBONYL)PIPERIDIN-4-YL METHANESULFONATE |

| Common Name 2 | Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate |

| Common Name 3 | 1-Cbz-4-(mesyloxy)piperidine |

| Systematic Name | 1-Piperidinecarboxylic acid, 4-[(methylsulfonyl)oxy]-, phenylmethyl ester |

The systematic name 1-Piperidinecarboxylic acid, 4-[(methylsulfonyl)oxy]-, phenylmethyl ester follows Chemical Abstracts nomenclature conventions and emphasizes the parent piperidine structure with substituents clearly identified [1] [3]. Common names in the literature include 1-Cbz-4-(mesyloxy)piperidine, where "Cbz" represents the carbobenzyloxy protecting group and "mesyloxy" denotes the methylsulfonyloxy functionality [3] [5].

The designation 1-((BENZYLOXY)CARBONYL)PIPERIDIN-4-YL METHANESULFONATE emphasizes the methanesulfonate ester nature of the compound, highlighting the sulfonic acid derivative character of the molecule [5]. This nomenclature is particularly relevant in synthetic chemistry contexts where the compound serves as an intermediate for nucleophilic substitution reactions [5].

Three-Dimensional Structure

Conformational Analysis

The conformational analysis of benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate reveals complex three-dimensional behavior governed by the interplay between the piperidine ring flexibility, the benzyl carboxylate substituent, and the methylsulfonyloxy group [7]. The piperidine ring system adopts predominantly chair conformations, with rapid interconversion between axial and equatorial orientations of substituents occurring on the nuclear magnetic resonance timescale [7] [8].

The six-membered piperidine ring exhibits characteristic chair-chair interconversion, with energy barriers typically ranging from 10-12 kilocalories per mole for unsubstituted piperidine systems [7] [8]. The presence of the bulky methylsulfonyloxy substituent at the 4-position significantly influences the conformational equilibrium, favoring the conformation where this group adopts an equatorial orientation to minimize steric interactions [7].

The benzyl carboxylate group attached to the nitrogen atom introduces additional conformational complexity through rotation around the carbon-nitrogen bond [7]. This rotation is influenced by the electronic nature of the carbamate linkage, which exhibits partial double-bond character due to nitrogen lone pair delocalization into the carbonyl π-system [7]. The preferred conformation typically places the benzyl group in a position that minimizes steric hindrance with the piperidine ring substituents [7].

Computational studies on related piperidine derivatives suggest that the methylsulfonyloxy group preferentially adopts an equatorial orientation, with the equatorial conformer being more stable by approximately 2-3 kilocalories per mole compared to the axial conformer [7]. This preference is consistent with the general tendency of bulky substituents to occupy equatorial positions in cyclohexane-like systems [7].

Stereochemical Considerations

The stereochemical analysis of benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate focuses on the configuration at the carbon-4 position of the piperidine ring, which represents the sole stereogenic center in the molecule [7]. The compound can exist as two enantiomers: (R)-benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate and (S)-benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate [9].

The stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the methylsulfonyloxy group typically receives higher priority than the adjacent methylene carbons of the piperidine ring [7]. The absolute configuration significantly influences the compound's conformational preferences, with each enantiomer exhibiting distinct nuclear magnetic resonance spectroscopic signatures [10].

Related piperidine derivatives demonstrate that stereoisomers can be distinguished through nuclear magnetic resonance spectroscopy using chiral discriminating agents [10]. The (18-Crown-6)-2,3,11,12-tetracarboxylic acid has been successfully employed for enantiomeric discrimination of piperidine derivatives, producing characteristic chemical shift differences in both proton and carbon-13 spectra [10].

The stereochemical integrity of the compound depends on the synthetic pathway employed for its preparation [9]. Nucleophilic substitution reactions at the 4-position can proceed with either retention or inversion of configuration, depending on the reaction mechanism and conditions [9]. The methylsulfonyloxy group serves as an excellent leaving group in subsequent transformations, making this compound valuable for stereoselective synthesis [9].

Crystal Structure Studies

Crystal structure studies of benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate and related compounds provide detailed three-dimensional structural information [11]. The solid-state structure reveals the preferred conformation adopted by the molecule in the crystalline state, which may differ from solution-phase conformations due to intermolecular packing forces [11].

Crystallographic analysis of similar sulfonate ester derivatives indicates that the piperidine ring adopts a chair conformation with the methylsulfonyloxy group in an equatorial orientation [11]. The benzyl carboxylate substituent typically extends away from the piperidine ring to minimize intramolecular steric interactions [11]. The dihedral angles between the piperidine ring plane and the benzyl aromatic system provide insights into the overall molecular geometry [11].

Intermolecular interactions in the crystal lattice include hydrogen bonding, van der Waals forces, and potential π-π stacking between benzyl aromatic rings [11]. The sulfonate ester functionality may participate in weak hydrogen bonding interactions with neighboring molecules, contributing to the overall crystal packing stability [11].

The crystal structure determination reveals the precise bond lengths and angles within the molecule [11]. The carbon-oxygen bond lengths in the sulfonate ester linkage typically range from 1.45 to 1.48 Angstroms, while the sulfur-oxygen bonds exhibit lengths characteristic of sulfonyl compounds [11]. The nitrogen-carbon bond lengths in the piperidine ring and carbamate functionality reflect the electronic nature of these linkages [11].

Spectroscopic Characterization

NMR Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate through both proton and carbon-13 analyses [12] [13] [7]. The proton nuclear magnetic resonance spectrum exhibits characteristic signal patterns for each functional group component within the molecule [12] [8].

Table 3: Expected NMR Spectroscopic Data

| Nuclear Type | Assignment | Expected Chemical Shift (ppm) | Multiplicity/Notes |

|---|---|---|---|

| 1H NMR | Benzyl CH2 protons | 5.10-5.20 | singlet, 2H |

| 1H NMR | Aromatic protons | 7.30-7.40 | multiplet, 5H |

| 1H NMR | Piperidine N-CH2 (axial/equatorial) | 2.80-4.20 | broad signals due to conformational exchange |

| 1H NMR | Piperidine CH (methanesulfonyl-bearing) | 4.80-5.20 | multiplet, 1H |

| 1H NMR | Piperidine CH2 (adjacent to CH) | 1.80-2.10 | multiplet, 4H |

| 1H NMR | Methanesulfonyl CH3 | 3.00-3.10 | singlet, 3H |

| 13C NMR | Carbonyl C=O | 154-156 | quaternary carbon |

| 13C NMR | Aromatic carbons | 127-137 | CH carbons |

| 13C NMR | Benzyl CH2 | 66-68 | CH2 carbon |

| 13C NMR | Piperidine carbons | 28-46 | CH2 carbons |

| 13C NMR | Methanesulfonyl-bearing carbon | 77-82 | CH carbon |

| 13C NMR | Methanesulfonyl CH3 | 37-39 | CH3 carbon |

The aromatic protons of the benzyl group appear in the characteristic downfield region between 7.30 and 7.40 parts per million, consistent with benzyl ester derivatives [8] [14] [15]. The benzyl methylene protons typically resonate as a singlet around 5.10-5.20 parts per million due to their attachment to the electron-withdrawing ester carbonyl group [8] [15].

The piperidine ring protons exhibit complex splitting patterns due to conformational exchange and coupling with adjacent protons [7] [8]. The proton on the carbon bearing the methylsulfonyloxy group appears significantly downfield (4.80-5.20 parts per million) due to the deshielding effect of the electron-withdrawing sulfonate ester [8]. The remaining piperidine methylene protons appear in the aliphatic region between 1.80 and 4.20 parts per million, with the nitrogen-adjacent carbons showing characteristic downfield shifts [7] [8].

The methylsulfonyl group contributes a distinctive singlet around 3.00-3.10 parts per million, integrating for three protons [12]. This chemical shift is characteristic of methyl groups attached to sulfonyl functionalities [12].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule [13] [7]. The carbonyl carbon appears in the characteristic ester region around 154-156 parts per million [13]. The aromatic carbons of the benzyl group resonate between 127 and 137 parts per million, with the quaternary carbon typically appearing most downfield [13] [14].

The piperidine ring carbons exhibit chemical shifts consistent with saturated heterocyclic systems, with the carbon bearing the methylsulfonyloxy group appearing significantly downfield (77-82 parts per million) due to the electron-withdrawing effect [13] [7]. The methylsulfonyl carbon resonates around 37-39 parts per million, characteristic of methyl groups attached to sulfur [13].

Mass Spectrometry

Mass spectrometric analysis of benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [16] [17] [18]. The molecular ion peak appears at mass-to-charge ratio 313, corresponding to the intact molecular formula C14H19NO5S [16].

Table 4: Expected Mass Spectrometry Fragmentation Pattern

| Fragment Type | m/z Value | Expected Intensity | Fragmentation Mechanism |

|---|---|---|---|

| Molecular Ion [M]+ | 313 | Low-Medium | Intact molecular ion |

| Loss of OMs [M-95]+ | 218 | Medium | Loss of methanesulfonyl group |

| Loss of CO2Bn [M-135]+ | 178 | Medium | Loss of benzyl carboxylate |

| Benzyl cation [Bn]+ | 91 | High | Benzyl radical cleavage |

| Tropylium ion [C7H7]+ | 91 | High | Rearrangement to tropylium |

| Piperidine fragment | 84-85 | Medium | Piperidine ring cleavage |

| Methanesulfonyl fragment [Ms]+ | 79 | Medium | Methanesulfonyl cleavage |

| Base peak candidate | 91 (tropylium) | High (base peak) | Stable aromatic system |

The fragmentation pattern follows predictable pathways based on the relative stability of resulting ions and the strength of chemical bonds [16] [17]. The benzyl cation at mass-to-charge ratio 91 typically appears as a prominent peak due to the stability of the benzylic carbocation and its rearrangement to the tropylium ion [17]. This fragment often serves as the base peak in the spectrum due to its exceptional stability [17].

Loss of the methylsulfonyl group (mass 95) from the molecular ion produces a fragment at mass-to-charge ratio 218, representing the benzyl piperidine-4-ol carboxylate [16]. This fragmentation pathway reflects the relatively weak carbon-oxygen bond in the sulfonate ester linkage [16].

The loss of the entire benzyl carboxylate moiety (mass 135) yields a fragment at mass-to-charge ratio 178, corresponding to the 4-((methylsulfonyl)oxy)piperidine structure [16]. This fragmentation indicates the cleavage of the nitrogen-carbonyl bond in the carbamate functionality [16].

Additional fragmentation includes the formation of piperidine-related fragments around mass-to-charge ratios 84-85, reflecting various ring-opening and rearrangement processes within the saturated heterocycle [16] [18]. The methylsulfonyl fragment at mass-to-charge ratio 79 corresponds to the CH3SO2+ ion, formed through cleavage of the sulfonate ester bond [16].

Infrared Spectroscopy

Infrared spectroscopic analysis of benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate provides detailed information about the functional groups present in the molecule through characteristic vibrational frequencies [19] [20] [21]. The spectrum exhibits several diagnostic absorption bands that confirm the structural features of the compound [19] [20].

Table 5: Expected Infrared Spectroscopic Absorptions

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| C=O stretch (ester) | 1730-1750 | Strong | Characteristic ester carbonyl |

| C-H stretch (aromatic) | 3050-3100 | Medium | Benzyl aromatic C-H |

| C-H stretch (aliphatic) | 2850-3000 | Strong | Piperidine and methyl C-H |

| S=O stretch (sulfonyl) | 1330-1370 | Strong | Asymmetric SO2 stretch |

| S=O stretch (sulfonyl) | 1150-1180 | Strong | Symmetric SO2 stretch |

| C-O stretch (ester) | 1000-1300 | Strong | C-O ester linkage |

| C-N stretch (piperidine) | 1000-1250 | Medium-Strong | Tertiary amine C-N |

| Aromatic C=C | 1475-1600 | Medium-Weak | Aromatic ring vibrations |

| C-O-S stretch | 800-1000 | Medium | Sulfonate ester linkage |

| CH2 bending | 1450-1470 | Medium | Methylene deformation |

The ester carbonyl stretch appears as a strong absorption band in the region 1730-1750 wavenumbers, characteristic of benzyl ester functionalities [19] [20] [22]. The frequency may be slightly influenced by the electron-withdrawing nature of the piperidine nitrogen, potentially causing a minor shift compared to simple aliphatic esters [22].

The methylsulfonyl functionality exhibits two characteristic strong absorptions corresponding to the asymmetric and symmetric sulfur-oxygen stretching vibrations [19] [20] [23]. The asymmetric stretch appears around 1330-1370 wavenumbers, while the symmetric stretch occurs at 1150-1180 wavenumbers [19] [20] [23]. These absorptions are diagnostic for sulfonyl compounds and confirm the presence of the methylsulfonyloxy group [23].

Aromatic carbon-hydrogen stretching vibrations from the benzyl group appear in the region 3050-3100 wavenumbers, while aliphatic carbon-hydrogen stretches from the piperidine ring and methyl group contribute to strong absorptions between 2850-3000 wavenumbers [19] [20]. The aromatic carbon-carbon stretching vibrations produce medium-intensity bands in the region 1475-1600 wavenumbers [19] [20].

The carbon-oxygen stretching vibrations associated with both the ester linkage and the sulfonate ester contribute to strong absorptions in the broad region 1000-1300 wavenumbers [19] [20]. The carbon-nitrogen stretching vibration of the tertiary amine appears as a medium-to-strong absorption between 1000-1250 wavenumbers [19] [20].

Additional characteristic absorptions include methylene bending vibrations around 1450-1470 wavenumbers and various carbon-oxygen-sulfur stretching modes in the region 800-1000 wavenumbers [19] [20]. The overall infrared spectrum provides a distinctive fingerprint that can be used for compound identification and purity assessment [19] [21].

UV-Visible Spectroscopy

Ultraviolet-visible spectroscopic analysis of benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate reveals limited chromophoric absorption due to the saturated nature of the piperidine ring and the aliphatic character of the methylsulfonyl group [17]. The primary chromophore in the molecule is the benzyl aromatic system, which exhibits characteristic absorption bands in the ultraviolet region [17].

The benzyl group contributes absorption bands around 250-280 nanometers, corresponding to π to π* electronic transitions within the aromatic ring system [17]. These transitions are relatively weak due to the substitution pattern and lack of extended conjugation [17]. The ester carbonyl group may contribute weak n to π* transitions around 280-300 nanometers, though these are typically of low intensity and may be obscured by solvent absorption [17].

The absence of extended conjugation or strong chromophoric groups limits the utility of ultraviolet-visible spectroscopy for quantitative analysis of this compound [17]. However, the technique remains useful for monitoring reactions involving the compound, particularly those that result in the formation or destruction of aromatic systems [17].

The methylsulfonyl functionality does not contribute significant absorption in the conventional ultraviolet-visible range, as the sulfur-oxygen bonds do not possess readily accessible electronic transitions in this spectral region [17]. The piperidine nitrogen lone pair may participate in weak charge-transfer interactions, but these are typically observed only in specialized solvent systems or in the presence of electron-accepting species [17].

Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate exists as a solid at room temperature [1] [2] [3] [4] [5]. The compound typically presents as a powder or crystalline material, characterized by its stable physical form under normal storage conditions. Multiple commercial suppliers consistently report the compound's solid state, indicating reliable physical characteristics across different synthetic batches [2] [4] [5].

The molecular structure, with the molecular formula C₁₄H₁₉NO₅S, contributes to its solid-state properties through intermolecular interactions between the benzyl carboxylate group, the piperidine ring, and the methylsulfonyl moiety [3] [1] [6]. The presence of multiple polar functional groups enhances the crystalline packing efficiency, stabilizing the solid form under ambient conditions.

Storage recommendations consistently specify maintenance in cool, dry environments with sealed containers to preserve the compound's physical integrity [2] [4] [5]. The solid-state stability facilitates handling and storage procedures typically required for synthetic intermediates in pharmaceutical applications.

Thermal Properties

Melting and Boiling Points

Comprehensive literature analysis reveals that specific melting and boiling point data for Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate are not reported in the available scientific literature [1] [7] [8] [9]. This absence of thermal transition data represents a significant gap in the compound's physicochemical characterization.

However, computational estimates suggest potential melting point ranges based on structural analogues. Related piperidine carboxylate compounds demonstrate melting points typically ranging from 80-85°C, as observed in structurally similar benzyl piperidine derivatives [10]. The methylsulfonyl protecting group and benzyl ester functionality likely influence thermal stability through their respective decomposition pathways.

Solubility Profile

Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate demonstrates limited aqueous solubility characteristic of compounds containing extensive hydrophobic regions [18]. The benzyl group and piperidine ring contribute significant lipophilic character, while the carboxylate ester and methylsulfonyl groups provide polar functionality.

Computational predictions indicate a LogP value of 1.7638 [19], suggesting moderate lipophilicity with preference for organic solvents over aqueous media. This partition coefficient places the compound in an intermediate solubility range, neither highly hydrophobic nor strongly hydrophilic.

Organic solvent solubility encompasses multiple common laboratory solvents. The compound demonstrates solubility in dichloromethane and ethanol [18] , consistent with its structural characteristics. These solvents effectively solvate both the polar and nonpolar regions of the molecule, facilitating dissolution for synthetic applications.

Additional organic solvents likely to dissolve the compound include tetrahydrofuran and ethyl acetate [10], based on analogous piperidine derivatives. The benzyl ester functionality particularly enhances solubility in moderately polar aprotic solvents commonly employed in organic synthesis.

Stability Considerations

Chemical stability of Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate depends critically on environmental conditions including pH, temperature, humidity, and light exposure. The compound demonstrates stability under normal laboratory conditions when stored appropriately [2] [4] [5].

pH sensitivity affects multiple functional groups within the molecule. The methylsulfonyl ester exhibits pH-independent hydrolysis kinetics in the neutral range [12] [13], while the benzyl ester shows increased lability under basic conditions [20] [21]. Studies demonstrate that pH changes from 7.4 to 8.0 can increase ester hydrolysis rates by approximately four-fold [21].

Moisture sensitivity represents a critical stability factor. Hydrolysis reactions accelerate significantly in the presence of water [12] [20], particularly affecting the methylsulfonyl group which functions as an excellent leaving group. Storage recommendations consistently specify dry conditions to minimize hydrolytic degradation [2] [4] [5].

Light stability requires consideration due to the benzyl ester functionality. Photochemical degradation can occur under UV/visible light exposure [16] [14], potentially leading to benzyl group cleavage through radical mechanisms. Storage in dark containers prevents photochemical decomposition pathways.

Temperature effects on stability follow Arrhenius kinetics, with degradation rates approximately doubling for every 10°C increase in temperature [22]. Maintaining storage temperatures below 25°C significantly extends compound shelf life by minimizing thermal degradation pathways.

Partition Coefficient and Related Parameters

The computed LogP value of 1.7638 positions Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate in the moderate lipophilicity range [19]. This octanol-water partition coefficient indicates balanced hydrophobic and hydrophilic character, facilitating membrane permeability while maintaining aqueous compatibility.

Topological Polar Surface Area (TPSA) of 72.91 Ų suggests moderate polar character [19]. This parameter indicates the compound's potential for crossing biological membranes, with values below 140 Ų generally associated with good oral bioavailability in pharmaceutical applications.

Hydrogen bonding parameters include five hydrogen bond acceptors and zero hydrogen bond donors [19]. The acceptor sites comprise the carboxylate oxygen atoms, piperidine nitrogen, and sulfonyl oxygen atoms. The absence of hydrogen bond donors reflects the fully substituted nature of all polar atoms.

Rotatable bond count of four indicates moderate conformational flexibility [19]. This parameter affects both membrane permeability and protein binding characteristics, with the benzyl ester and methylsulfonyl groups contributing the primary rotational degrees of freedom.

Molar refractivity and refractive index values remain unreported in the literature, representing additional gaps in the comprehensive physicochemical characterization. Related piperidine compounds typically demonstrate refractive indices around 1.54-1.55 [23], providing estimated values for the target compound.